molecular formula C12H17N3O B11729546 N-(furan-2-ylmethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

N-(furan-2-ylmethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Katalognummer: B11729546
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: LZLSHGQAOINLIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(furan-2-ylmethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both furan and pyrazole rings in its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of furan-2-carbaldehyde with 3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(furan-2-ylmethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: Both the furan and pyrazole rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the pyrazole ring can lead to pyrazoline derivatives.

Wissenschaftliche Forschungsanwendungen

N-(furan-2-ylmethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(furan-2-ylmethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(furan-2-ylmethyl)-3-(propan-2-yl)aniline
  • N-(furan-2-ylmethyl)-2-(propan-2-yl)aniline

Uniqueness

N-(furan-2-ylmethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties. This combination of rings is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Eigenschaften

Molekularformel

C12H17N3O

Molekulargewicht

219.28 g/mol

IUPAC-Name

N-(furan-2-ylmethyl)-3-methyl-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C12H17N3O/c1-9(2)15-8-12(10(3)14-15)13-7-11-5-4-6-16-11/h4-6,8-9,13H,7H2,1-3H3

InChI-Schlüssel

LZLSHGQAOINLIQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C=C1NCC2=CC=CO2)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.